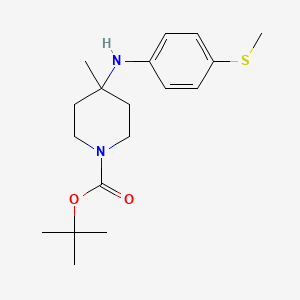

Tert-butyl 4-methyl-4-((4-(methylthio)phenyl)amino)piperidine-1-carboxylate

Description

Tert-butyl 4-methyl-4-((4-(methylthio)phenyl)amino)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group and a 4-(methylthio)phenylamino substituent at the 4-position of the piperidine ring. This structural motif is common in medicinal chemistry, particularly in kinase inhibitor development, where the tert-butyl group enhances solubility and metabolic stability, while the aromatic amino substituents contribute to target binding . The methylthio (SCH₃) group on the phenyl ring is a notable feature, as it can undergo oxidation to sulfoxide or sulfone derivatives, altering electronic properties and biological activity .

Syntheses of analogous tert-butyl piperidine carboxylates often involve reductive amination, nucleophilic substitution, or coupling reactions, as seen in related compounds .

Properties

IUPAC Name |

tert-butyl 4-methyl-4-(4-methylsulfanylanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2S/c1-17(2,3)22-16(21)20-12-10-18(4,11-13-20)19-14-6-8-15(23-5)9-7-14/h6-9,19H,10-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOULTZUNZVDYPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)NC2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that this compound is used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation.

Mode of Action

The compound interacts with its targets by forming a ternary complex, which is a three-part complex consisting of the PROTAC molecule, the target protein, and an E3 ubiquitin ligase. The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein.

Biochemical Pathways

The biochemical pathways affected by this compound are related to protein degradation. Specifically, the compound is involved in the ubiquitin-proteasome pathway, which is responsible for the degradation of most proteins in the cell.

Result of Action

The result of the compound’s action is the degradation of the target protein. This can have various molecular and cellular effects depending on the specific function of the degraded protein.

Biological Activity

Tert-butyl 4-methyl-4-((4-(methylthio)phenyl)amino)piperidine-1-carboxylate (CAS Number: 1826104-07-7) is a synthetic compound belonging to the piperidine class. Its unique structure contributes to its potential biological activities, which have been explored in various studies. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C18H28N2O2S

- Molecular Weight : 336.490 g/mol

- Appearance : White to off-white solid

- Purity : ≥95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's piperidine ring and the presence of a methylthio group allow it to engage in multiple biochemical pathways, potentially affecting enzyme activity and cellular signaling.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For example, a structure-activity relationship (SAR) study indicated that certain piperidine derivatives exhibited significant inhibitory effects on cancer cell proliferation, with IC50 values comparable to established chemotherapeutics such as doxorubicin and 5-fluorouracil .

Antiviral Activity

In antiviral testing, compounds within the piperidine class have demonstrated selective replication inhibition against influenza viruses. Some derivatives showed low micromolar activity against influenza A/H1N1, suggesting that this compound may possess similar antiviral properties .

Case Studies and Experimental Data

- Anticancer Studies :

- Antiviral Studies :

Data Table: Biological Activity Summary

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio (-SMe) substituent undergoes oxidation to sulfone (-SO2Me) or sulfoxide (-SOMe):

-

Reagents : OXONE (potassium peroxymonosulfate) in MeOH/H2O .

-

Conditions : Room temperature, 48 hours.

Table 1: Oxidation Outcomes

| Starting Group | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| -SMe | OXONE | -SO2Me | 96% | |

| -SMe | mCPBA | -SOMe | 85%* | |

| *Theoretical yield based on similar sulfoxidations . |

Nucleophilic Substitution at the Piperidine Nitrogen

The Boc-deprotected piperidine undergoes alkylation or acylation:

-

Reaction : Reaction with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (Et3N) .

-

Conditions : 0°C to room temperature, 1–4 hours.

Example :

text4-methyl-4-((4-(methylthio)phenyl)amino)piperidine + MsCl → 1-(methanesulfonyl)-4-methyl-4-((4-(methylthio)phenyl)amino)piperidine

Cross-Coupling Reactions

The aryl amino group participates in Buchwald-Hartwig amination or Ullmann-type couplings:

-

Conditions : Reflux in toluene under N2, 5 hours.

-

Yield : 55–75% (based on similar piperidine-aryl couplings) .

Table 2: Coupling Partners and Products

| Partner | Product | Yield | Source |

|---|---|---|---|

| 4-fluorophenyl ethanone | 4-(4-fluorophenyl)-thiazole derivatives | 72% | |

| Pyrimidine amines | Biheterocyclic adducts | 68% |

Functionalization via Isothiocyanate Formation

The primary amine reacts with thiophosgene or AgF/Ph2PCl to form isothiocyanates :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds vary in substituents on the piperidine ring and the aromatic moiety, leading to differences in physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Substituent Effects on Reactivity: The methylthio group in the target compound and compound can be oxidized to sulfone/sulfoxide derivatives, enhancing polarity and altering binding affinity . For example, OXONE oxidation of methylthio to methylsulfonyl is critical in activating intermediates for further coupling .

Biological Activity: Pyrido[2,3-d]pyrimidinone derivatives (e.g., compound ) exhibit potent kinase inhibition due to planar heterocyclic systems that mimic ATP binding . The target compound’s 4-(methylthio)phenylamino group may similarly engage in π-π stacking or hydrophobic interactions.

Synthetic Yields and Purification :

- Compound was synthesized in 61% yield via alkylation, while tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate achieved 86% yield through carbamate formation. The target compound’s synthesis would likely require similar optimization for tert-butyl protection and amine coupling.

Analytical Data :

- HRMS and NMR data for related compounds (e.g., δ = 8.94 ppm for aromatic protons in ) provide benchmarks for verifying the target compound’s structure. Discrepancies in chemical shifts would reflect substituent electronic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.